![molecular formula C6H5ClN2O2S B2752078 [(6-Chloropyridazin-3-yl)sulfanyl]acetic acid CAS No. 69827-43-6](/img/structure/B2752078.png)

[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

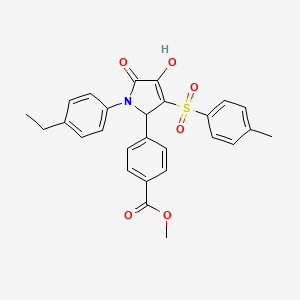

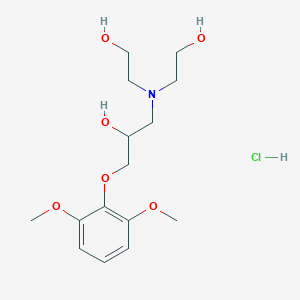

“[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C6H5ClN2O2S . It is related to Sulfachlorpyridazine, a sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine .

Synthesis Analysis

The synthesis of compounds related to “[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid” has been reported in various studies. For instance, a class of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes were synthesized from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .Molecular Structure Analysis

The molecular structure of “[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid” can be represented by the SMILES notation: C(C(O)=O)Sc1ccc(nn1)Cl . The molecular weight is 204.63 .Physical And Chemical Properties Analysis

The molecular weight of “[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid” is 204.63, and its molecular formula is C6H5ClN2O2S .Scientific Research Applications

Analgesic Drug Development

[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid: has been utilized in the synthesis of analgesic agents. An example includes the design and synthesis of 5-amino-3-aryl-1-(6’-chloropyridazin-3’-yl)pyrazoles and their derivatives, which have shown moderate to good analgesic activity . These compounds were characterized and studied for their interaction with target proteins and screened for in vivo analgesic mode of action using animal models.

Antidepressant Synthesis

This compound plays a role in the synthesis of antidepressant molecules. It’s involved in metal-catalyzed reactions that are crucial for assembling precursors for antidepressants. The asymmetric radical formation sparked by chiral Lewis acids is a key step in producing enantiopure vicinal hydroxyl amino alcohols, which are important structural motifs in antidepressants .

Organic Synthesis

In organic synthesis, [(6-Chloropyridazin-3-yl)sulfanyl]acetic acid is a versatile reagent. Its unique structure allows for diverse applications, including the development of mesoionic compounds, which are important intermediates in various organic reactions .

Material Science

The compound’s unique properties make it suitable for material science applications. It can be used in the synthesis of complex molecules that have potential applications in creating new materials with specific characteristics.

Conformational Analysis

[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid: derivatives have been synthesized for conformational analysis studies. These studies are crucial for understanding the molecular structure and its influence on biological activity. For instance, the synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone and its stable forms were isolated for such analysis .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis and studies of mesoionic compounds , which are a class of non-benzenoid aromatic compounds. These compounds have interesting pharmacological properties and are often used in medicinal chemistry .

Mode of Action

Given its use in the synthesis of mesoionic compounds , it can be inferred that it may interact with its targets through the formation of complex structures, potentially altering their function.

Result of Action

Given its use in the synthesis of mesoionic compounds , it can be inferred that it may have significant effects at the molecular and cellular levels.

properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2S/c7-4-1-2-5(9-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLVRPFWYKHVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1SCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)

![(Z)-3-((cyclopropylamino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2751998.png)

![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)

![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)

![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)

![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)